molecular formula C8H4N2O2 B12359692 2-Oxobenzimidazole-5-carbaldehyde

2-Oxobenzimidazole-5-carbaldehyde

Cat. No.: B12359692
M. Wt: 160.13 g/mol
InChI Key: KNIPMYBOOWMSCS-UHFFFAOYSA-N
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Description

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of benzimidazole, which is known for its broad range of chemical and biological properties. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid.

    Reduction: 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are being explored for their potential therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde can be compared with other benzimidazole derivatives, such as:

    2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Properties

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

2-oxobenzimidazole-5-carbaldehyde

InChI

InChI=1S/C8H4N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H

InChI Key

KNIPMYBOOWMSCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)N=C2C=C1C=O

Origin of Product

United States

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